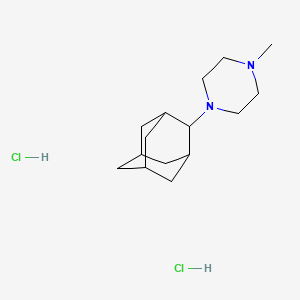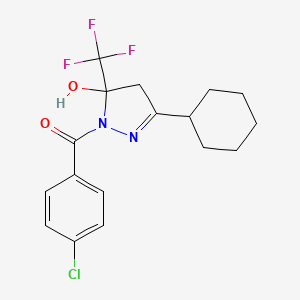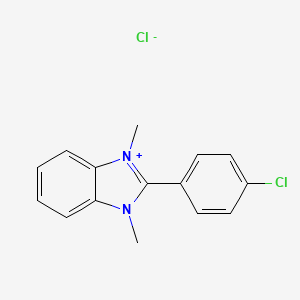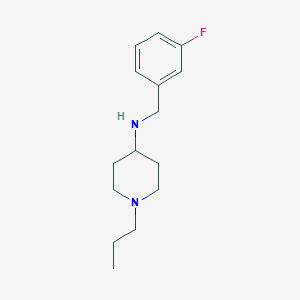
1-(2-adamantyl)-4-methylpiperazine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-adamantyl)-4-methylpiperazine dihydrochloride, also known as Memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It was first synthesized in the 1960s and has been used for the treatment of Alzheimer's disease since the 1990s. Memantine is an important drug in the field of neuroscience and has been the subject of significant scientific research.
作用机制
1-(2-adamantyl)-4-methylpiperazine dihydrochloride works by blocking the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking the NMDA receptor, 1-(2-adamantyl)-4-methylpiperazine dihydrochloride reduces the excessive activation of glutamate receptors, which can lead to neuronal damage and death. 1-(2-adamantyl)-4-methylpiperazine dihydrochloride has been shown to have a low affinity for the NMDA receptor, which allows for the selective inhibition of excessive neuronal activity without affecting normal synaptic activity.
Biochemical and Physiological Effects
1-(2-adamantyl)-4-methylpiperazine dihydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the regulation of synaptic plasticity and the growth and survival of neurons. Additionally, 1-(2-adamantyl)-4-methylpiperazine dihydrochloride has been shown to reduce the levels of inflammatory cytokines, which play a role in the development of neurodegenerative diseases.
实验室实验的优点和局限性
1-(2-adamantyl)-4-methylpiperazine dihydrochloride has a number of advantages for use in lab experiments. It has a low toxicity and is well-tolerated by animals. Additionally, 1-(2-adamantyl)-4-methylpiperazine dihydrochloride has a long half-life, which allows for the administration of a single dose to achieve a sustained effect. However, 1-(2-adamantyl)-4-methylpiperazine dihydrochloride has a low solubility in water, which can make it difficult to administer in certain experimental conditions.
未来方向
There are a number of future directions for the study of 1-(2-adamantyl)-4-methylpiperazine dihydrochloride. One area of research is the development of new synthesis methods to improve the yield and purity of the product. Additionally, future research may focus on the use of 1-(2-adamantyl)-4-methylpiperazine dihydrochloride in combination with other drugs for the treatment of neurological disorders. Finally, future research may focus on the development of new analogs of 1-(2-adamantyl)-4-methylpiperazine dihydrochloride with improved pharmacological properties.
合成方法
The synthesis of 1-(2-adamantyl)-4-methylpiperazine dihydrochloride involves the reaction of 1-adamantanamine with 4-methylpiperazin-1-yl chloroformate. The product is then treated with hydrochloric acid to produce the dihydrochloride salt. The synthesis of 1-(2-adamantyl)-4-methylpiperazine dihydrochloride has been extensively studied, and various modifications to the process have been proposed to improve the yield and purity of the product.
科学研究应用
1-(2-adamantyl)-4-methylpiperazine dihydrochloride has been extensively studied for its potential therapeutic effects on Alzheimer's disease. It has been shown to improve cognitive function and reduce the progression of the disease. Additionally, 1-(2-adamantyl)-4-methylpiperazine dihydrochloride has been studied for its potential use in the treatment of other neurological disorders such as Parkinson's disease, multiple sclerosis, and epilepsy. 1-(2-adamantyl)-4-methylpiperazine dihydrochloride has also been studied for its potential use as an analgesic and anxiolytic.
属性
IUPAC Name |
1-(2-adamantyl)-4-methylpiperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2.2ClH/c1-16-2-4-17(5-3-16)15-13-7-11-6-12(9-13)10-14(15)8-11;;/h11-15H,2-10H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTVHSNVIGRFHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2C3CC4CC(C3)CC2C4.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]-2-ethylpiperidine](/img/structure/B5103793.png)
![methyl 4-chloro-3-[(3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoate](/img/structure/B5103797.png)


![4,4'-[(3-bromo-4,5-dihydroxyphenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5103827.png)
![N-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5103832.png)


![(3-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5103847.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5103855.png)

![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-ethoxybenzamide](/img/structure/B5103863.png)
![4-[(5-acetyl-2-ethoxyphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5103867.png)
![8-[4-(2-bromo-4-chlorophenoxy)butoxy]quinoline](/img/structure/B5103879.png)